

# Spectroscopic Profile of Cephalomannine: A Technical Guide

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## Compound of Interest

Compound Name: Cephalomannine

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## Introduction

**Cephalomannine** is a natural taxane diterpenoid with significant antitumor and antiproliferative properties.[1] As a close structural analog of the widely used chemotherapy agent Paclitaxel (Taxol), its detailed structural characterization is of paramount importance for drug development, quality control, and understanding its mechanism of action. This technical guide provides a comprehensive overview of the key spectroscopic data for **Cephalomannine**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols are provided to aid researchers in the replication and validation of these findings.

## Spectroscopic Data

The following sections present the core spectroscopic data for **Cephalomannine** in a structured tabular format for ease of reference and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide critical information about the chemical environment of each proton and carbon atom in the **Cephalomannine** molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Cephalomannine** (500 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	4.98	d	9.5
2	5.67	d	7.0
3	3.82	d	7.0
4	4.98	d	2.0
5	6.28	t	9.0
6 $\alpha$	2.55	m	
6 $\beta$	1.88	m	
7	4.42	m	
10	6.24	s	
13	4.95	t	8.5
14 $\alpha$	2.25	m	
14 $\beta$	2.21	m	
16	1.15	s	
17	1.25	s	
18	1.95	s	
19	1.68	s	
20	4.32	d	8.5
2'	4.80	dd	8.5, 2.5
3'	5.75	dd	9.5, 2.5
2-OAc	2.15	s	
4-OAc	2.24	s	
Benzoyl-o	8.12	d	7.5
Benzoyl-m	7.50	t	7.5

Benzoyl-p	7.61	t	7.5
Tigloyl-3"	1.82	s	
Tigloyl-4"	1.80	d	7.0
Tigloyl- $\beta$	6.88	q	7.0
NH	6.95	d	9.5
2'-OH	3.55	d	5.0
7-OH	2.45	d	4.0

Data sourced from Chmurny et al., 1992.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Cephalomannine** (125.7 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Position	Chemical Shift ( $\delta$ , ppm)
1	79.1	17	26.8
2	75.0	18	14.8
3	45.7	19	22.6
4	81.1	20	76.5
5	84.4	2'	73.2
6	35.6	3'	55.2
7	72.2	2-OAc (C=O)	171.2
8	58.5	2-OAc (CH <sub>3</sub> )	21.9
9	203.8	4-OAc (C=O)	170.3
10	133.7	4-OAc (CH <sub>3</sub> )	20.8
11	138.0	Benzoyl (C=O)	167.0
12	142.1	Benzoyl-ipso	129.1
13	72.5	Benzoyl-o	130.2
14	35.7	Benzoyl-m	128.7
15	43.2	Benzoyl-p	133.7
16	21.0	Tigloyl (C=O)	167.9
Tigloyl- $\alpha$	128.3		
Tigloyl- $\beta$	138.6		
Tigloyl-3"	12.1		
Tigloyl-4"	14.4		

Data sourced from Chmurny et al., 1992.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of taxanes like **Cephalomannine**.

Table 3: Mass Spectrometric Data for **Cephalomannine**

Parameter	Value
Molecular Formula	C <sub>45</sub> H <sub>53</sub> NO <sub>14</sub>
Molecular Weight	831.90 g/mol [5]
Monoisotopic Mass	831.34660536 Da[6]
Ionization Mode	Positive Electrospray Ionization (ESI+)
Observed Ions	[M+H] <sup>+</sup> , [M+Na] <sup>+</sup> , [M+K] <sup>+</sup>
Key Fragmentation Data	Fragmentation of the C-13 side chain and the taxane ring provides structural information.[7]

## Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule. While a specific public domain IR spectrum for **Cephalomannine** is not readily available, the expected absorption bands can be inferred from its chemical structure, which is very similar to that of Paclitaxel.

Table 4: Predicted Infrared (IR) Absorption Bands for **Cephalomannine**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3450	O-H (hydroxyls)	Stretching
~3300	N-H (amide)	Stretching
~3060	C-H (aromatic)	Stretching
~2950	C-H (aliphatic)	Stretching
~1735	C=O (esters)	Stretching
~1710	C=O (ketone)	Stretching
~1650	C=O (amide I)	Stretching
~1600, 1450	C=C (aromatic)	Stretching
~1540	N-H bend (amide II)	Bending
~1240	C-O (esters, ethers)	Stretching
~1100-1000	C-O (alcohols)	Stretching
~710	C-H (aromatic)	Out-of-plane bending

## Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy Protocol

A quantitative <sup>1</sup>H NMR (qHNMR) protocol, similar to that developed for Taxol, can be adapted for **Cephalomannine** to ensure high-quality, reproducible data.[\[8\]](#)[\[9\]](#)

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of purified **Cephalomannine**.
  - Dissolve the sample in a precise volume (e.g., 0.75 mL) of deuterated chloroform (CDCl<sub>3</sub>) containing a known internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

- Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
  - Experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).[4]
  - The sample temperature is maintained at a constant value, typically 298 K.
  - For  $^1\text{H}$  NMR, a standard single-pulse experiment is used. To obtain quantitative data, a relaxation delay of at least 5 times the longest  $T_1$  relaxation time of the protons of interest should be employed.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence (e.g., with GARP decoupling) is used to simplify the spectrum and improve the signal-to-noise ratio.[8][9]
  - Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals.[10]
- Data Processing:
  - The acquired Free Induction Decay (FID) is Fourier transformed.
  - Phase and baseline corrections are applied to the resulting spectrum.
  - The chemical shifts are referenced to the internal standard (TMS at 0 ppm for  $^1\text{H}$  NMR) or the solvent signal ( $\text{CDCl}_3$  at 77.00 ppm for  $^{13}\text{C}$  NMR).[4]

## Mass Spectrometry Protocol

A common method for analyzing **Cephalomannine** is High-Performance Liquid Chromatography coupled with Electrospray Mass Spectrometry (HPLC-ESMS).[7]

- Sample Preparation:
  - Prepare a dilute solution of **Cephalomannine** in a suitable solvent compatible with reverse-phase HPLC, such as acetonitrile or methanol.

- Filter the sample through a 0.22  $\mu\text{m}$  syringe filter before injection.
- Instrumentation and Data Acquisition:
  - Utilize an HPLC system with a C18 column for separation.
  - The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of an acid (e.g., formic acid) to promote protonation.
  - The eluent from the HPLC is directed to the electrospray ionization source of the mass spectrometer.
  - Operate the mass spectrometer in positive ion mode.<sup>[7]</sup>
  - Optimize source parameters, such as the capillary voltage, cone voltage (or nozzle-to-skimmer bias), and desolvation gas temperature and flow rate, to maximize the signal of the protonated molecule  $[\text{M}+\text{H}]^+$ .<sup>[7][11]</sup>
  - Acquire full scan mass spectra over a relevant mass range (e.g.,  $m/z$  100-1000).
  - For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the  $[\text{M}+\text{H}]^+$  ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

## Infrared (IR) Spectroscopy Protocol

For a solid sample like **Cephalomannine**, Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is a common and convenient method.<sup>[12][13]</sup>

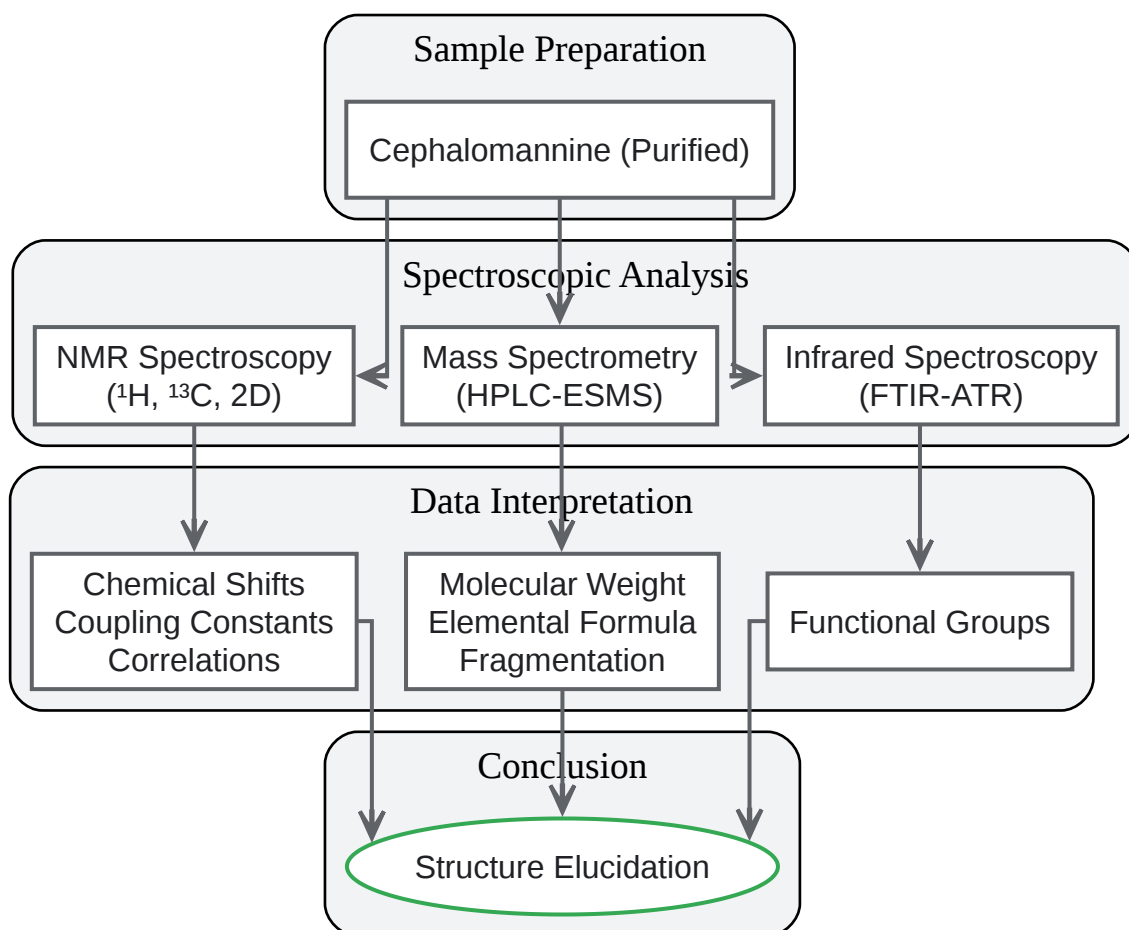
- Sample Preparation:
  - Place a small amount of the solid **Cephalomannine** powder directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal by applying pressure using the built-in pressure clamp. No further sample preparation is typically needed.<sup>[13]</sup>



- Instrumentation and Data Acquisition:
  - Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is usually recorded in the mid-IR range, from 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing:
  - The final spectrum is presented as a plot of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ).
  - The background spectrum is automatically subtracted from the sample spectrum.
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

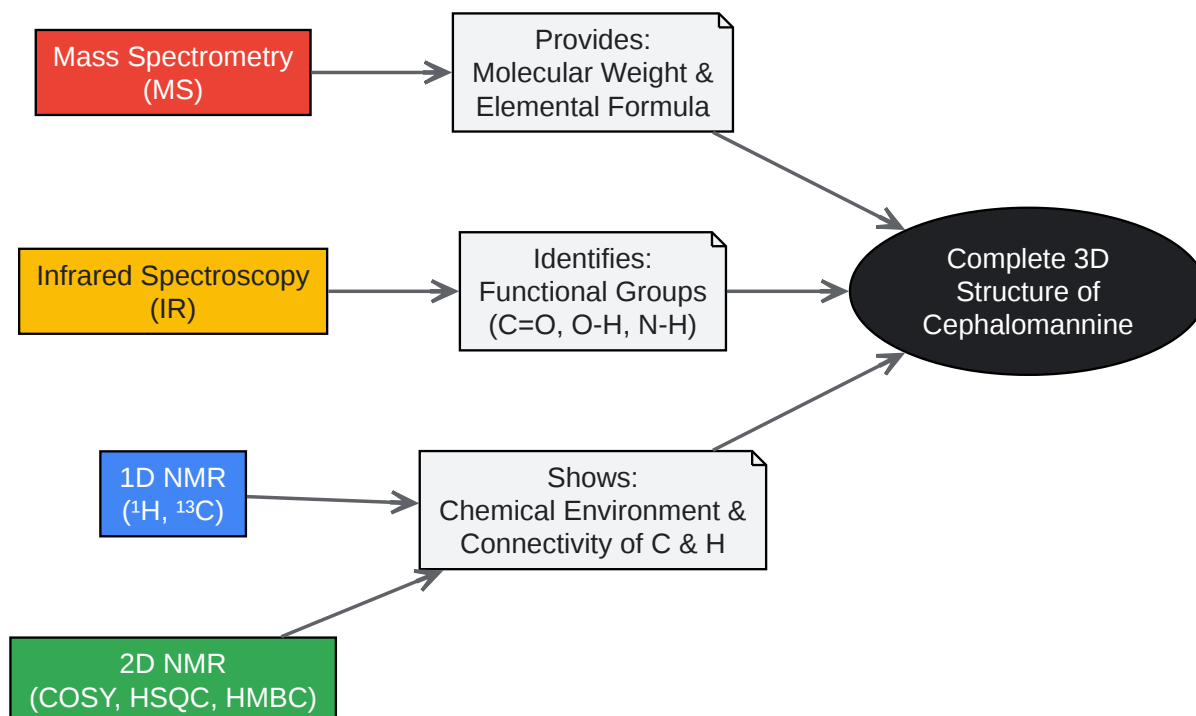
## Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of **Cephalomannine** and the logical relationship between the different analytical techniques for its structure elucidation.



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Caption: Experimental workflow for the spectroscopic analysis of **Cephalomannine**.



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Caption: Logical relationship of spectroscopic data for structure elucidation.

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